molecular formula C10H6O4S2 B1593934 [2,2'-Bithiophene]-5,5'-dicarboxylic acid CAS No. 3515-34-2

[2,2'-Bithiophene]-5,5'-dicarboxylic acid

Cat. No.: B1593934
CAS No.: 3515-34-2
M. Wt: 254.3 g/mol
InChI Key: DDFHBQSCUXNBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,2'-Bithiophene]-5,5'-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It consists of two thiophene rings connected by a single carbon-carbon bond at the 2-position, with carboxylic acid groups attached at the 5-positions of both thiophene rings. This compound is of interest in various scientific research applications due to its unique structural and electronic properties.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: One common method involves the direct synthesis from thiophene derivatives through oxidative coupling reactions[_{{{CITATION{{{2{Structural, spectroscopic, and computational studies of [2,2 ...](https://impact.ornl.gov/en/publications/structural-spectroscopic-and-computational-studies-of-22-bithioph). This typically requires strong oxidizing agents and controlled reaction conditions to ensure the formation of the bithiophene structure[{{{CITATION{{{_2{Structural, spectroscopic, and computational studies of 2,2 ....

  • Decarboxylation: Another approach is the decarboxylation of this compound derivatives[_{{{CITATION{{{2{Structural, spectroscopic, and computational studies of [2,2 ...](https://impact.ornl.gov/en/publications/structural-spectroscopic-and-computational-studies-of-22-bithioph). This method often involves solvothermal treatment to achieve the desired product[{{{CITATION{{{_2{Structural, spectroscopic, and computational studies of 2,2 ....

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives[_{{{CITATION{{{_2{Structural, spectroscopic, and computational studies of 2,2 ....

  • Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the thiophene rings can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized Derivatives: These can include diones, diesters, and other oxidized forms.

  • Reduced Derivatives: Alcohols, aldehydes, and other reduced forms.

  • Substituted Derivatives: Halogenated, alkylated, or other substituted thiophenes.

Scientific Research Applications

Chemistry: [2,2'-Bithiophene]-5,5'-dicarboxylic acid is used in the synthesis of various organic compounds and materials, including polymers and small molecules for electronic applications. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound is used in the development of organic semiconductors, photovoltaic cells, and other electronic devices due to its conductive properties.

Comparison with Similar Compounds

  • Bithiophene: Similar structure but without the carboxylic acid groups.

  • Bithiophene Ammonium Salts: Used in photovoltaic cells and other electronic applications.

  • Bithiophene Derivatives: Various derivatives with different functional groups.

Uniqueness:

  • Presence of Carboxylic Acid Groups: These groups provide additional reactivity and potential for further functionalization.

  • Conductive Properties: The conjugated system of the bithiophene core contributes to its electronic properties, making it useful in semiconductor applications.

Properties

IUPAC Name

5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHBQSCUXNBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353742
Record name [2,2'-Bithiophene]-5,5'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3515-34-2
Record name [2,2'-Bithiophene]-5,5'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
[2,2'-Bithiophene]-5,5'-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
[2,2'-Bithiophene]-5,5'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.